molecular formula C15H19NO6 B1591326 (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol CAS No. 207598-26-3

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B1591326
CAS No.: 207598-26-3
M. Wt: 309.31 g/mol
InChI Key: FDECOIVNOJUVCV-GZBLMMOJSA-N
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Description

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C15H19NO6 and its molecular weight is 309.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol, also known as beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, is the enzyme beta-D-galactosidase . This enzyme plays a crucial role in the metabolism of galactosides .

Mode of Action

Beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, acts as a chromogenic substrate for the enzyme beta-D-galactosidase . When this compound is metabolized by the enzyme, it produces a green insoluble product . This interaction indicates the presence and activity of beta-D-galactosidase.

Biochemical Pathways

The compound beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, is involved in the galactoside metabolic pathway . When metabolized by beta-D-galactosidase, it leads to the production of a green insoluble product . This product can be used as a marker to study the activity and function of beta-D-galactosidase in various biological systems.

Pharmacokinetics

Its interaction with beta-d-galactosidase suggests that it may be absorbed and metabolized in biological systems where this enzyme is present .

Result of Action

The action of beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, results in the production of a green insoluble product when metabolized by beta-D-galactosidase . This product can be used to visually track the activity of the enzyme, providing valuable information about the role of beta-D-galactosidase in various biological processes.

Action Environment

The action of beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, is influenced by the presence and activity of beta-D-galactosidase Therefore, the efficacy and stability of this compound may vary depending on the biological environment and the abundance of this enzyme

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1-methylindol-3-yl)oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-16-6-10(8-4-2-3-5-9(8)16)21-15-14(20)13(19)12(18)11(7-17)22-15/h2-6,11-15,17-20H,7H2,1H3/t11-,12+,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDECOIVNOJUVCV-GZBLMMOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584810
Record name 1-Methyl-1H-indol-3-yl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207598-26-3
Record name 1-Methyl-1H-indol-3-yl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 3
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 4
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 5
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.